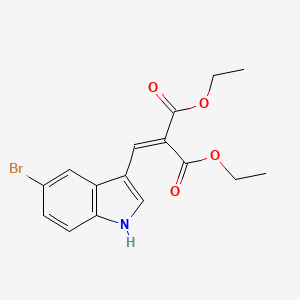

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(5-bromo-1H-indol-3-yl)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-3-21-15(19)13(16(20)22-4-2)7-10-9-18-14-6-5-11(17)8-12(10)14/h5-9,18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWAGGLINZUVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CNC2=C1C=C(C=C2)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239917 | |

| Record name | Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93941-03-8 | |

| Record name | 1,3-Diethyl 2-[(5-bromo-1H-indol-3-yl)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93941-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093941038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(5-bromo-1H-indol-3-yl)methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate typically involves the reaction of 5-bromoindole-3-carboxaldehyde with diethyl malonate in the presence of a base. The reaction is carried out in an ethanol medium at elevated temperatures, usually around 60°C. The process involves the formation of a methylene bridge between the indole and malonate moieties .

Chemical Reactions Analysis

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Condensation: It can undergo condensation reactions with various nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the bromine atom and malonate group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including oxidative stress and microbial growth .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Diethyl ((5-fluoro-1H-indol-3-yl)methylene)malonate: Replacing bromine with fluorine reduces steric bulk and alters electronic properties.

- Diethyl ((1H-indol-3-yl)methyl)malonate : The absence of a methylene bridge (replaced by a methyl group) eliminates conjugation, reducing its utility in cyclization reactions .

- Diethyl ([(4-bromophenyl)amino]methylene)malonate: Replacing the indole ring with a brominated aniline group shifts the compound’s application toward quinoline synthesis rather than indole-based heterocycles .

pKa and Deprotonation Behavior

The α-methylene proton’s acidity is critical for reactivity. Diethyl malonate derivatives exhibit varying pKa values:

| Compound | pKa | Reactivity in Deprotonation |

|---|---|---|

| Diethyl malonate | 16.3 | Low (requires strong bases) |

| Ethyl cyanoacetate | 13.2 | Moderate |

| Malononitrile | 11.1 | High |

The high pKa of this compound (~16.3, inferred from parent malonate) necessitates strong bases (e.g., sodium tert-butoxide) for deprotonation, limiting its use in one-pot reactions compared to more acidic analogs like malononitrile .

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation between 5-bromoindole-3-carbaldehyde and diethyl malonate. This method parallels the synthesis of:

- Diethyl ethoxymethylenemalonate (CAS: 87-13-8): Used to prepare 4,7-dichloroquinoline, a lupus erythematosus drug precursor. Yields exceed 70% under optimized conditions .

- Diethyl ((1H-indazol-5-yl)aminomethylene)malonate: Achieves ~65% yield in similar condensation reactions, with applications in kinase inhibitor synthesis .

Cyclization Efficiency

Compared to non-brominated analogs, the bromine substituent in this compound enhances regioselectivity in cyclization reactions. For example:

| Compound | Cyclization Product | Yield (%) |

|---|---|---|

| This compound | Brominated chromenes | 60–75 |

| Diethyl (1H-indol-3-ylmethylene)malonate | Non-brominated chromenes | 50–65 |

The bromine atom stabilizes transition states via electron-withdrawing effects, improving cyclization yields .

Anticancer and Antimicrobial Activity

Role in Material Science

Data Tables

Table 1. Key Physicochemical Properties of Selected Methylene Malonates

| Compound | Molecular Weight (g/mol) | logP | pKa |

|---|---|---|---|

| This compound | 366.21 | 3.56 | ~16.3 |

| Diethyl ethoxymethylenemalonate | 216.23 | 1.92 | 16.3 |

| Diethyl ([(4-bromophenyl)amino]methylene)malonate | 342.19 | 3.10 | ~16.3 |

| Diethyl (1H-indol-3-ylmethyl)malonate | 289.33 | 2.78 | 16.3 |

Data compiled from .

Biological Activity

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of the indole ring, which is known to enhance its reactivity and biological interactions. The following sections will explore its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula CHBrN O and a molecular weight of 366.2 g/mol. The presence of the indole moiety allows for interactions with various biological receptors, while the malonate group can participate in diverse biochemical pathways, contributing to its biological activity .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-bromoindole-3-carboxaldehyde and diethyl malonate in the presence of a base, often conducted in ethanol at elevated temperatures (around 60°C). This reaction leads to the formation of the methylene bridge connecting the indole and malonate groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It shows potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. This activity is attributed to the presence of the indole structure, which is known for its ability to donate electrons and stabilize free radicals .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The indole moiety can bind to various biological receptors, modulating cellular responses.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative stress by scavenging reactive oxygen species (ROS).

- Biochemical Pathway Interference : The bromine atom and malonate group participate in biochemical pathways that may affect cellular growth and metabolism .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Structure | Exhibits similar antimicrobial and antioxidant properties |

| 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione | Structure | Higher schistosomicidal activity due to bromo-indole core |

These comparisons highlight how structural variations can influence biological efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated that this compound significantly inhibited bacterial growth in a dose-dependent manner against E. coli and S. aureus strains .

- Antioxidant Studies : Research published in Molecules indicated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate?

A1. The compound is typically synthesized via condensation reactions between 5-bromoindole derivatives and diethyl ethoxymethylenemalonate (EMME). A common protocol involves heating 5-bromoindole-3-carbaldehyde with EMME at 120°C for 2 hours, followed by purification via recrystallization or chromatography . Key steps include:

- Reagent ratios : Stoichiometric equivalence (1:1) of indole and EMME.

- Solvent selection : Toluene or diphenyl ether for high-temperature reactions.

- Purification : Hexane washing or silica gel chromatography to isolate the product.

Q. Q2. How can the molecular structure of this compound be confirmed post-synthesis?

A2. Structural confirmation relies on:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., malonate-indole linkage) .

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced Reactivity and Mechanistic Insights

Q. Q3. What factors influence the regioselectivity of alkylation reactions involving the malonate moiety?

A3. Regioselectivity is governed by:

- Electronic effects : The electron-withdrawing ester groups activate the methylene group, facilitating enolate formation. Strong bases (e.g., NaOEt) enhance deprotonation .

- Steric hindrance : Bulky electrophiles favor substitution at less hindered positions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates .

Example : Alkylation with benzyl bromide in THF yields mono-substituted products, while bulkier tert-butyl halides require DMF for efficient coupling .

Q. Q4. How does the bromoindole substituent affect the compound’s reactivity in cyclocondensation reactions?

A4. The 5-bromo group:

- Electron-withdrawing effect : Deactivates the indole ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 3-position.

- Steric effects : Hinders planar alignment in π-conjugated systems, reducing reactivity in Diels-Alder reactions .

Mechanistic insight : Bromine’s inductive effect stabilizes intermediates in NAS, enabling selective C-C bond formation with malonate .

Analytical and Crystallographic Challenges

Q. Q5. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

A5. XRD analysis clarifies:

- Tautomeric equilibria : E.g., keto-enol tautomerism in malonate derivatives, which affects reactivity .

- Crystal packing : Intermolecular interactions (e.g., hydrogen bonds) that stabilize intermediates .

Case study : Disordered electron density in XRD of Diethyl 2-[(5-methoxy-2-methylindol-3-yl)methylene]malonate revealed dynamic keto-enol interconversion, explaining anomalous NMR shifts .

Q. Q6. What advanced techniques validate the compound’s stability under thermal or photolytic conditions?

A6. Use:

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

- Pulsed EPR : Detects radical intermediates during photodegradation, identifying C-Br bond cleavage as a primary pathway .

Biological and Toxicity Studies

Q. Q7. How can researchers assess the neurotoxic potential of this compound in vitro?

A7. Methodological steps:

- Cell models : Primary cortical neurons or SH-SY5Y cells exposed to 10–100 µM compound.

- Assays :

Q. Q8. What contradictions exist in literature regarding malonate derivatives’ biological activity?

A8. Key contradictions:

- Pro-apoptotic vs. protective effects : Malonate esters induce apoptosis in cancer cells but protect neurons via Nrf2 activation .

- Dose-dependent outcomes : Low doses (≤50 µM) enhance synaptic plasticity, while high doses (>100 µM) impair mitochondrial function .

Resolution : Use isogenic cell lines and standardized dosing regimens to isolate context-dependent effects.

Applications in Organic Synthesis

Q. Q9. How is this compound utilized in synthesizing heterocyclic scaffolds?

A9. Applications include:

Q. Q10. What experimental designs address low yields in Knoevenagel condensations using this compound?

A10. Strategies to improve yields:

- Catalyst screening : K₂CO₃ in solvent-free conditions enhances enolate formation (yields: 80–90%) .

- Substituent tuning : Electron-donating groups (e.g., -OCH₃) on aldehydes accelerate condensation .

Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 3:1) to identify byproducts like decarboxylated adducts .

Notes

- Methodological focus : Answers emphasize experimental protocols, data validation, and mechanistic analysis.

- Advanced vs. basic : Questions 1–2 address foundational synthesis/characterization; 3–10 explore complex reactivity, contradictions, and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.